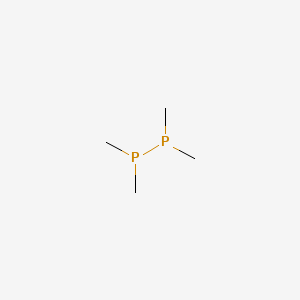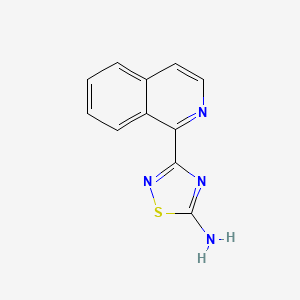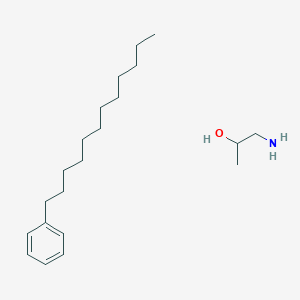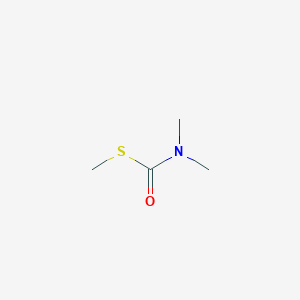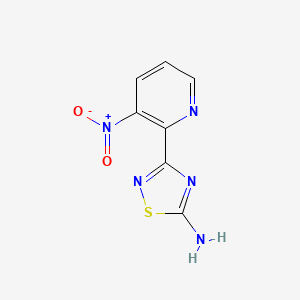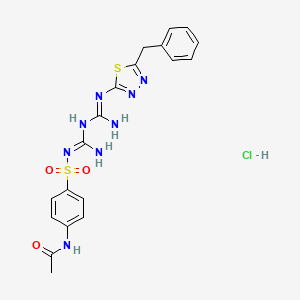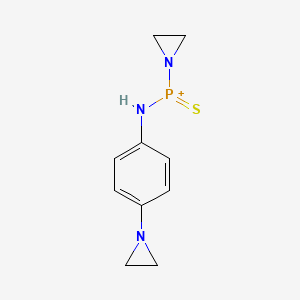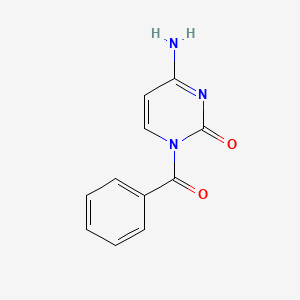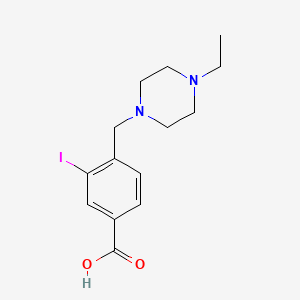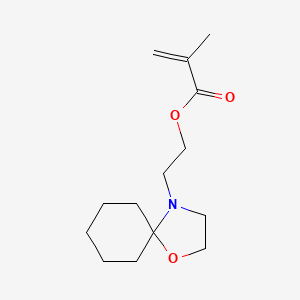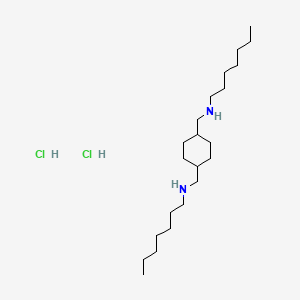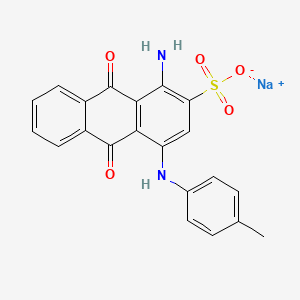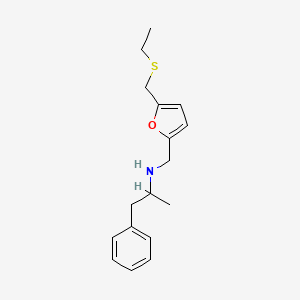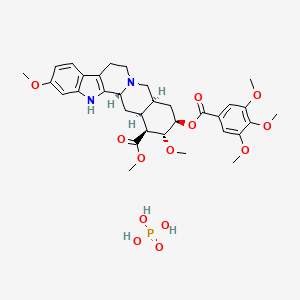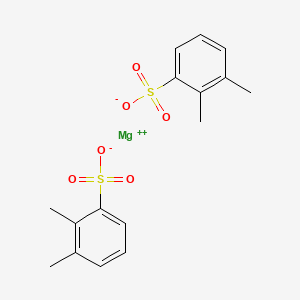
Magnesium;2,3-dimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;2,3-dimethylbenzenesulfonate is a chemical compound that combines magnesium ions with 2,3-dimethylbenzenesulfonate ligands. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of magnesium, a vital element in many biological processes, and the sulfonate group, known for its solubility and reactivity, makes this compound particularly noteworthy.
Vorbereitungsmethoden
The synthesis of Magnesium;2,3-dimethylbenzenesulfonate typically involves the reaction of magnesium salts with 2,3-dimethylbenzenesulfonic acid. One common method is to dissolve magnesium chloride in water and then add 2,3-dimethylbenzenesulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired compound. Industrial production methods may involve more sophisticated techniques, such as the use of metal-organic frameworks (MOFs) to enhance yield and purity .
Analyse Chemischer Reaktionen
Magnesium;2,3-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group, depending on the reagents used.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. .
Wissenschaftliche Forschungsanwendungen
Magnesium;2,3-dimethylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in processes involving magnesium ions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a magnesium supplement and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes .
Wirkmechanismus
The mechanism of action of Magnesium;2,3-dimethylbenzenesulfonate involves the interaction of magnesium ions with biological molecules. Magnesium ions play a crucial role in stabilizing the structure of enzymes and other proteins, facilitating their catalytic activity. The sulfonate group enhances the solubility and bioavailability of the compound, allowing it to effectively deliver magnesium ions to target sites within the body. The molecular targets and pathways involved include ATP synthesis, DNA replication, and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Magnesium;2,3-dimethylbenzenesulfonate can be compared with other magnesium compounds, such as magnesium sulfate and magnesium chloride. While magnesium sulfate is commonly used as a laxative and magnesium chloride as a supplement, this compound offers unique advantages in terms of solubility and reactivity. Similar compounds include:
Magnesium sulfate: Used in medical treatments and as a drying agent.
Magnesium chloride: Commonly used as a dietary supplement and in industrial applications.
Magnesium citrate: Known for its use as a laxative and in dietary supplements .
This compound stands out due to its specific chemical structure, which combines the beneficial properties of magnesium and sulfonate groups, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
36729-43-8 |
|---|---|
Molekularformel |
C16H18MgO6S2 |
Molekulargewicht |
394.8 g/mol |
IUPAC-Name |
magnesium;2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/2C8H10O3S.Mg/c2*1-6-4-3-5-8(7(6)2)12(9,10)11;/h2*3-5H,1-2H3,(H,9,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
IVIWZHNSOAEJPV-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


